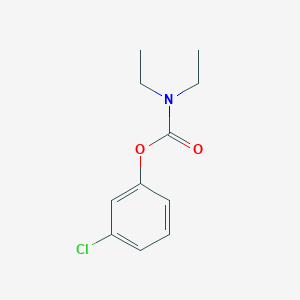

3-Chlorophenyl diethylcarbamate

説明

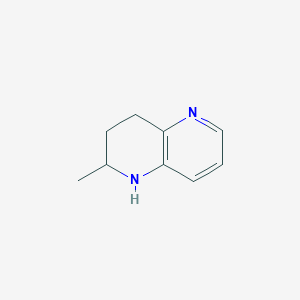

3-Chlorophenyl diethylcarbamate is a chemical compound with the molecular formula C11H14ClNO2 and a molecular weight of 227.69 .

Synthesis Analysis

The synthesis of compounds similar to 3-Chlorophenyl diethylcarbamate, such as dithiocarbamates, involves the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . Another study describes a one-pot protocol to synthesize halobenzo[b]furans from O-aryl carbamates and alkynylsulfones .科学的研究の応用

Anticholinesterase Activity

3-Chlorophenyl diethylcarbamate has been explored for its anticholinesterase activity. This property makes it potentially useful in counteracting cholinergic problems associated with various diseases and in developing pretreatment compounds for organophosphate poisoning (Lieske et al., 1991).

Agricultural Applications

In agriculture, isopropyl N-(3-chlorophenyl) carbamate, a related compound, shows potential for preventing starch degradation in stored potato tubers (Khurana et al., 1985). Moreover, various carbamate insecticides have been observed to affect the degradation of herbicides in plants (Swanson & Swanson, 1968).

Nanotechnology in Agriculture

Carbendazim and tebuconazole, containing a chlorophenyl carbamate group, have been used in nanoformulations for fungal disease control in agriculture, offering benefits like modified release profiles and reduced environmental toxicity (Campos et al., 2015).

Environmental Remediation

Chlorophenols, including those related to 3-chlorophenyl carbamate, have been a target for removal from water using various methods due to their health and environmental risks. Studies have focused on using deep eutectic solvents and photocatalytic decomposition for their efficient removal (Adeyemi et al., 2020), (Singh et al., 2017).

Biosensing and Detection

Biosensors incorporating carbamate pesticides, including those with chlorophenyl groups, have been developed for detecting environmental pollutants like cyanide and atrazine (Besombes et al., 1995).

Molecular Imprinting

Surface molecularly imprinted microspheres have been used for the selective recognition of 3-chlorophenol from aqueous solutions, demonstrating potential for selective pollutant removal (Wang et al., 2011).

将来の方向性

特性

IUPAC Name |

(3-chlorophenyl) N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-3-13(4-2)11(14)15-10-7-5-6-9(12)8-10/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDXHGKOGQAIGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorophenyl diethylcarbamate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

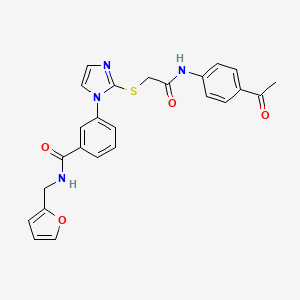

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2628783.png)

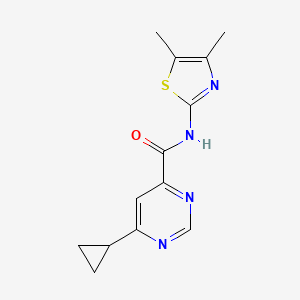

![Ethyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-3-carboxylate](/img/structure/B2628784.png)

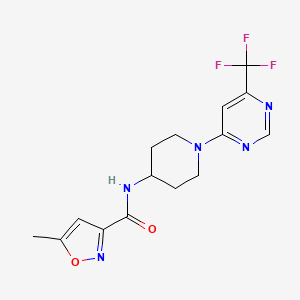

![4-[(cyanoacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B2628793.png)

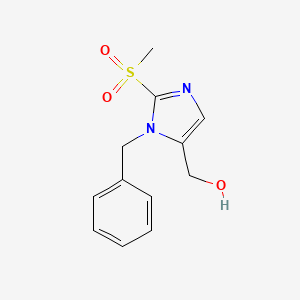

![(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride](/img/structure/B2628799.png)

![1-[2,6-Bis(trifluoromethyl)quinol-4-yl]piperazine](/img/structure/B2628805.png)